molecular formula C18H20O2Si B15062584 Diisopropenyloxydiphenylsilane

Diisopropenyloxydiphenylsilane

Katalognummer: B15062584
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: SNCXZPZJAIPXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

Diisopropenyloxydiphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane compounds, while reduction can produce simpler silane derivatives .

Wirkmechanismus

The mechanism by which Diisopropenyloxydiphenylsilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. Its reactivity allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Diisopropenyloxydiphenylsilane include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of isopropenyloxy and diphenyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .

Eigenschaften

Molekularformel

C18H20O2Si

Molekulargewicht

296.4 g/mol

IUPAC-Name

diphenyl-bis(prop-1-en-2-yloxy)silane

InChI

InChI=1S/C18H20O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3

InChI-Schlüssel

SNCXZPZJAIPXSR-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.